molecular formula C15H11NOS B1270550 4,5-Diphenyl-4-oxazoline-2-thione CAS No. 6670-13-9

4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550
CAS No.: 6670-13-9
M. Wt: 253.32 g/mol
InChI Key: NYQSTRUSYDZNHC-UHFFFAOYSA-N
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Description

4,5-Diphenyl-4-oxazoline-2-thione is a useful research compound. Its molecular formula is C15H11NOS and its molecular weight is 253.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recyclization and Synthesis

  • 4,5-Diphenyl-4-oxazoline-2-thione is involved in recyclization processes, transforming into 1-substituted 4,5-diphenyl-4-imidazolin-2-ones and -2-thiones under the influence of primary amines. This is significant in the synthesis of various heterocyclic compounds (Kalcheva & Tsvetanska, 1981).
  • It also participates in cyclization reactions, forming 3,4,5-trisubstituted 4-oxazoline-2-thiones and 2-ones, which are key intermediates in the synthesis of diverse organic compounds (Mehrotra, Singh, & Roy, 1985).

Coordination Chemistry and Organic Syntheses

  • 4,5-Dihydro-1,3-oxazole ligands, such as this compound, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design and synthesis from readily available precursors makes them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Biomedical Polymer Research

  • Poly(2-alkenyl-2-oxazoline)s, including derivatives of this compound, show potential in various biomedical applications such as drug delivery systems, peptide conjugates, or gene delivery. Their biocompatibility and immunomodulative properties have been a focus in ex vivo and in vitro studies (Kroneková et al., 2016).

Synthesis of Novel Compounds

  • The compound plays a role in the synthesis of new derivatives like benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with varied functional applications (Emayan et al., 1997).

Reaction Mechanisms and Structural Analysis

  • Its reaction mechanisms and structural analysis contribute to the understanding of complex chemical processes, aiding in the advancement of organic chemistry and material sciences (Kumamoto, Nagaoka, & Mukaiyama, 1966).

Safety and Hazards

4,5-Diphenyl-4-oxazoline-2-thione is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of research on 4,5-Diphenyl-4-oxazoline-2-thione could involve further investigation of its coordination chemistry, wide industrial applications, and biological activities . More studies are needed to understand its mechanism of action and potential uses.

Properties

IUPAC Name

4,5-diphenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216850
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-13-9
Record name 4,5-Diphenyl-2(3H)-oxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6670-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-diphenyl-4-oxazoline-2-thione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the reaction between 4,5-Diphenyl-4-oxazoline-2-thione and triphenyltin chloride?

A1: The reaction forms a complex where the triphenyltin group (Sn(C6H5)3) bonds to the sulfur atom of the this compound molecule []. This coordination creates a distorted tetrahedral geometry around the central tin atom, with the three phenyl groups and the sulfur atom occupying the vertices of the tetrahedron []. This structural information provides insights into the potential coordination chemistry of this compound and its ability to act as a ligand in organometallic complexes.

Q2: How was the structure of the triphenyltin derivative of this compound confirmed?

A2: The crystal structure of the complex was determined using single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal []. This method provided precise information about bond lengths, bond angles, and overall molecular geometry, confirming the formation of the desired complex and its specific structural features.

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